1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene
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Overview
Description
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a prop-1-ene group substituted with a 4-methylphenyl group and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene typically involves the reaction of 4-methylacetophenone with benzaldehyde derivatives under basic conditions. A common method is the aldol condensation reaction, where the carbonyl group of 4-methylacetophenone reacts with the aldehyde group of benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Scientific Research Applications
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[3-(4-Methoxyphenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Fluorophenyl)prop-1-ene-1,1-diyl]dibenzene
- 1,1’-[3-(4-Chlorophenyl)prop-1-ene-1,1-diyl]dibenzene
Uniqueness
1,1’-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Properties
CAS No. |
62896-98-4 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)-4-methylbenzene |
InChI |
InChI=1S/C22H20/c1-18-12-14-19(15-13-18)16-17-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3 |
InChI Key |
ZFSHBYFZKIOXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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